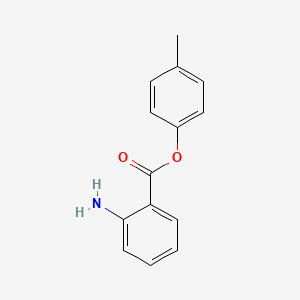
4-Methylphenyl 2-aminobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylphenyl 2-aminobenzoate is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzoic acid and is characterized by the presence of a methyl group on the phenyl ring and an amino group on the benzoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl 2-aminoben
生物活性
4-Methylphenyl 2-aminobenzoate, also known by its chemical identifier 100669-97-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its antitumor properties, synthesis pathways, and related research findings.
Chemical Structure and Synthesis
This compound is an organic compound that can be synthesized through various chemical reactions involving benzoic acid derivatives and amines. The synthesis often involves the reaction of methyl 4-formylbenzoate with appropriate amines, yielding derivatives that exhibit significant biological activity.
General Synthesis Pathway:
- Starting Materials: Methyl 4-formylbenzoate and amines.
- Reagents: Common reagents include chloroform and various catalysts.
- Reaction Conditions: Typically conducted under controlled temperatures to optimize yield.
- Products: The final product is purified through crystallization or chromatography.
Antitumor Properties
Research indicates that derivatives of this compound exhibit potent antitumor activity. Notably, compounds derived from this structure have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Key Findings:
- Cytotoxicity Assays: In vitro studies have shown that certain derivatives are more effective than standard chemotherapeutic agents like cisplatin against specific cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer) .
- Mechanism of Action: These compounds induce apoptosis in cancer cells, which is a critical mechanism for effective cancer treatment. The induction of apoptosis was confirmed through flow cytometric analysis and Hoechst staining techniques .
| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| 5e | MDA-MB-231 | 0.4 | 78.75 times more potent |
| 5l | HT-29 | 0.5 | 50.8 times more active |
| Control | Cisplatin | Varies | Baseline |
Other Biological Activities
Beyond antitumor effects, preliminary studies suggest potential antibacterial properties of certain derivatives of this compound. These findings indicate a broader spectrum of biological activity that warrants further investigation.
Case Studies
Several case studies have highlighted the effectiveness of compounds related to this compound:
- Study on Antitumor Activity:
- Molecular Docking Studies:
特性
IUPAC Name |
(4-methylphenyl) 2-aminobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-8-11(9-7-10)17-14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGACFSRBYNYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














